molecular formula C14H14N4O B13910130 3-(Benzotriazol-2-yl)-2-methoxy-5-methylaniline

3-(Benzotriazol-2-yl)-2-methoxy-5-methylaniline

Cat. No.: B13910130
M. Wt: 254.29 g/mol
InChI Key: UCTUZNPBSYOQAQ-UHFFFAOYSA-N
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Description

3-(Benzotriazol-2-yl)-2-methoxy-5-methylaniline is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material sciences, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Benzotriazol-2-yl)-2-methoxy-5-methylaniline typically involves the introduction of the benzotriazole moiety into the molecular scaffold. One common method involves the reaction of 2-methoxy-5-methylaniline with benzotriazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of benzotriazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Benzotriazol-2-yl)-2-methoxy-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted benzotriazole derivatives .

Mechanism of Action

The mechanism of action of 3-(Benzotriazol-2-yl)-2-methoxy-5-methylaniline involves its interaction with molecular targets and pathways. The benzotriazole moiety can form non-covalent interactions, such as π–π stacking and hydrogen bonding, with enzymes and receptors. These interactions enable the compound to exert its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Benzotriazol-2-yl)-2-methoxy-5-methylaniline include other benzotriazole derivatives, such as:

Uniqueness

The presence of the methoxy and methyl groups on the aniline ring can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

3-(benzotriazol-2-yl)-2-methoxy-5-methylaniline

InChI

InChI=1S/C14H14N4O/c1-9-7-10(15)14(19-2)13(8-9)18-16-11-5-3-4-6-12(11)17-18/h3-8H,15H2,1-2H3

InChI Key

UCTUZNPBSYOQAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)OC)N

Origin of Product

United States

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